molecular formula C16H13FO2 B5670259 Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)- CAS No. 101019-03-8

Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)-

Cat. No.: B5670259
CAS No.: 101019-03-8
M. Wt: 256.27 g/mol
InChI Key: DOXPZDQZYBELDP-UHFFFAOYSA-N
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Description

Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)- is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)- typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 3,4-dihydro-2H-1-benzopyran-6-carboxylic acid under acidic conditions to form the desired methanone derivative. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)- is unique due to the presence of both the methanone and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3,4-dihydro-2H-chromen-6-yl-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO2/c17-14-6-3-11(4-7-14)16(18)13-5-8-15-12(10-13)2-1-9-19-15/h3-8,10H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXPZDQZYBELDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)C3=CC=C(C=C3)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143670
Record name Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101019-03-8
Record name Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101019038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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